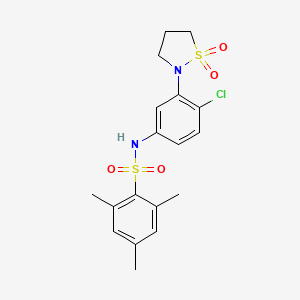

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group linked to a 2,4,6-trimethylbenzenesulfonamide moiety. Its synthesis involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and nucleophilic addition with isothiocyanate, followed by cyclization to form heterocyclic systems . Structural confirmation relies on spectral techniques (1H-NMR, 13C-NMR, IR, MS) and elemental analysis.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-12-9-13(2)18(14(3)10-12)27(24,25)20-15-5-6-16(19)17(11-15)21-7-4-8-26(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCKLWCBHSEHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- A chloro-substituted phenyl ring

- A 1,1-dioxidoisothiazolidin moiety

- A trimethylbenzenesulfonamide group

The molecular formula is , with a molecular weight of approximately 421.93 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways. This inhibition can occur through binding to the active site or allosteric sites of target enzymes.

- Receptor Modulation : The presence of the dioxidoisothiazolidin moiety suggests potential interactions with various receptors, possibly altering signaling pathways related to inflammation or infection.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may exhibit similar effects by interfering with bacterial folate synthesis.

Antimicrobial Properties

Research indicates that derivatives of sulfonamides often display significant antimicrobial activity. For instance, studies have shown that compounds with similar structures effectively inhibit the growth of various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could have implications for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Approximately 70% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound differs from analogous sulfonamides in its substitution pattern and heterocyclic appendages:

- Hydrazinecarbothioamides [4–6] : These derivatives feature a 2,4-difluorophenyl group and a C=S bond (1243–1258 cm⁻¹ in IR) instead of the isothiazolidin-1,1-dioxide ring. Substituents (X = H, Cl, Br) on the phenylsulfonyl group modulate electronic properties .

- Triazole-thiones [7–9] : Derived from [4–6], these lack the carbonyl group (C=O at 1663–1682 cm⁻¹ in [4–6] is absent) and exhibit tautomerism between thiol and thione forms. The thione tautomer dominates, evidenced by NH bands (3278–3414 cm⁻¹) and C=S stretches (1247–1255 cm⁻¹) .

- Bulgarian 2013 compound: Contains a tetrahydro-thioxopyrimidinyl and thiazolyl group, introducing a pyrimidine-thione system absent in the target compound.

- Patent I-26 : A carbamate with imidazole and isoxazole rings, diverging from sulfonamides. However, shared substituents (chloro, fluoro, trifluoromethyl) highlight the role of electronegative groups in tuning reactivity .

Tautomerism and Stability

The triazole-thiones [7–9] exhibit dynamic tautomerism, while the target compound’s isothiazolidin-1,1-dioxide ring confers rigidity. The absence of S-H bands in [7–9] confirms thione dominance, enhancing stability compared to thiol tautomers . In contrast, the Bulgarian compound’s pyrimidine-thione system may offer similar stability but with distinct hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.